3-(3-Chlorophenyl)oxetane-3-carboxylic acid

Medicinal Chemistry ADME Optimization LogP Tuning

Many oxetane-3-carboxylic acids suffer thermal instability, with ≥20% lactone isomerization during standard workup compromising yields. 3-(3-Chlorophenyl)oxetane-3-carboxylic acid addresses this: the 3-aryl substituent provides steric bulk for room-temperature storage stability while retaining efficient amide/ester formation under mild conditions (HATU, EDC/HOBt, 0-25°C). • Meta-Cl LogP 1.69, TPSA 46.5 Ų - ideal fragment for CNS-targeting SAR. • Batch-specific QC (NMR, HPLC, GC) at 98% purity. • Available as research-scale stock with rapid global dispatch.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 1393531-96-8
Cat. No. B1403619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)oxetane-3-carboxylic acid
CAS1393531-96-8
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C10H9ClO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
InChIKeyCSSWOQPCIFLTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)oxetane-3-carboxylic Acid: Physicochemical Baseline & Procurement


3-(3-Chlorophenyl)oxetane-3-carboxylic acid (CAS 1393531-96-8; MF C₁₀H₉ClO₃; MW 212.63 g/mol) is a 3,3-disubstituted oxetane derivative bearing a meta-chlorophenyl group and a carboxylic acid at the oxetane C3 position [1]. The oxetane ring confers a compact, three-dimensional scaffold with high polarity (TPSA 46.5 Ų) and hydrogen-bond accepting capacity, while the meta-chloro substituent provides a defined electronic and steric profile for structure-activity relationship (SAR) exploration [2]. This compound serves as a versatile building block in medicinal chemistry, enabling amide formation, esterification, and cross-coupling derivatization, and is supplied at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors .

1
SAR logP tuning via meta-chloro substitution — supports permeability optimization studies within commonly targeted logP range
2
Positional isomer differentiation — meta vs. para spatial presentation for halogen-bond interaction studies
3
Fragment-based discovery — lead-like MW and room-temperature stability class for library storage
4
Mild-condition coupling workflows — compatible with room-temperature amide/ester formation to avoid thermal isomerization

3-(3-Chlorophenyl)oxetane-3-carboxylic Acid Differentiation from Analogues


Within the 3-aryl oxetane-3-carboxylic acid family, small changes in aryl substitution—positional (meta vs. para chloro), electronic (Cl vs. F vs. CH₃), or steric (H vs. halogen)—produce measurable shifts in lipophilicity (ΔLogP up to ~0.65), acidity (ΔpKa up to ~0.64), and molecular weight (range 178–257 Da) that directly influence permeability, ionization, and target binding . Furthermore, the intrinsic thermal instability of many oxetane-carboxylic acids—demonstrated to cause ≥20% lactone isomerization during standard workup for some analogs—makes compound-specific stability behavior a critical procurement consideration, as substitution patterns near the oxetane ring can markedly alter shelf-life and reaction reliability [1].

Positional Meta- vs para-chloro isomers share identical LogP and MW, but divergent C–Cl bond vectors may alter target-pocket complementarity. Interchange without 3D validation may shift SAR interpretation.
Electronic Substituting Cl with F, CH₃, or Br changes lipophilicity (ΔLogP up to ~0.65) and acidity (ΔpKa up to ~0.64). Shifts in ionization and permeability may not reproduce the meta-Cl ionization profile.
Stability Non-aryl or less hindered oxetane-carboxylic acids may undergo significant lactone isomerization (>20%) during workup. The 3-aryl class stability may not extend to analogs without bulky substitution.

3-(3-Chlorophenyl)oxetane-3-carboxylic Acid: Evidence vs. Closest Analogs


Lipophilicity: Meta-Chloro vs. Other Aryl Substitutions

The meta-chlorophenyl substitution elevates lipophilicity to a therapeutically relevant midpoint. 3-(3-Chlorophenyl)oxetane-3-carboxylic acid has an experimentally consistent computed LogP of 1.69 (Chemsrc) and XLogP3 of 1.5 (PubChem), placing it approximately 0.65 log units above the unsubstituted 3-phenyl analog (LogP 1.04) and 0.34–0.51 log units above the 3-methyl (LogP 1.35) and 3-fluoro (LogP 1.18) analogs [1]. This LogP value falls within the optimal range (1–3) for oral drug-like permeability while avoiding the excessive lipophilicity (LogP > 3) associated with promiscuity and poor developability.

Lipophilicity comparison
Reported
ΔLogP +0.65 vs 3-phenyl; +0.35 vs m-CH₃; +0.51 vs m-F
Supports logP tuning for ADME optimization studies
Computed Chemsrc/PubChem values; meta-Cl places compound in commonly targeted permeability range
Medicinal Chemistry ADME Optimization LogP Tuning

Acidity Modulation via Meta-Chloro Substitution

The electron-withdrawing meta-chloro group lowers the carboxylic acid pKa. 3-(3-Chlorophenyl)oxetane-3-carboxylic acid has a predicted pKa of 3.24 ± 0.20, compared to 3.88 ± 0.20 for the parent oxetane-3-carboxylic acid scaffold (unsubstituted at the 3-position), representing a ΔpKa of approximately −0.64 units . Notably, the 3-fluoro analog (pKa 3.22 ± 0.20) and the 3-bromo analog (pKa 3.24 ± 0.20) produce nearly identical acidity, indicating that any electronegative halogen at the meta position yields similar acid-strengthening .

Acidity modulation
Data to verify
Predicted pKa 3.24 ± 0.20 (Δ −0.64 vs unsubstituted)
Indicates greater carboxylate fraction at physiological pH; may influence ionization-dependent binding
ACD/Labs prediction; experimental confirmation recommended
Physicochemical Profiling Ionization State Bioisostere Design

Meta vs. Para Positional Isomerism: 3D Conformation

3-(3-Chlorophenyl)oxetane-3-carboxylic acid (meta-Cl) and its para isomer (CAS 1393534-20-7) share identical molecular formula (C₁₀H₉ClO₃), molecular weight (212.63), TPSA (46.53), and computed LogP (1.69), yet the meta-chloro substitution positions the chlorine atom at a geometry that differs from para in both the dihedral angle between the phenyl ring and oxetane core and the vector of the C–Cl bond dipole relative to the carboxylic acid . The meta position places the chlorine substituent approximately 120° from the oxetane-carboxylic acid axis, whereas the para position places it roughly 180°, creating a divergent exit vector that can differentiate hydrogen-bond acceptor positioning, π-stacking interactions, and steric occupancy in target binding pockets [1].

Positional isomer 3D
Class-level inference
Meta-Cl: C–Cl vector ~120° from oxetane-COOH axis; Para-Cl: ~180°
Different spatial chlorine presentation may engage distinct hydrophobic sub-pockets
Conformational inference from aryl-oxetane torsional principles; identical bulk LogP/MW
Positional Isomer Differentiation 3D Conformation Lead Optimization

Thermal Stability & Isomerization Risk

The Chalyk et al. (2022) systematic stability study across a library of oxetane-carboxylic acids demonstrated that 3-aryl-substituted oxetane-3-carboxylic acids bearing bulky (hetero)aromatic groups (compounds 3a–7a) were stable at room temperature with no observable decomposition by ¹H NMR after one year of shelf storage, yet they quantitatively isomerized to lactones upon heating at 50–100 °C in dioxane/water [1]. In contrast, non-aryl-substituted or less sterically hindered oxetane-carboxylic acids showed significant instability, with 20–70% lactone formation occurring during routine workup (rotary evaporation at ~40 °C) [1]. The 3-(3-chlorophenyl) substitution pattern, featuring a bulky meta-chlorophenyl group, places this compound within the 'room-temperature-stable' structural class, but users must avoid thermal stress during amide coupling or other reactions requiring heating.

Thermal stability
Class-level inference
Bulky 3-aryl oxetane acids stable >1 year at RT; isomerize upon heating >50 °C
Supports room-temperature storage; thermal stress during coupling may generate lactone byproduct
Based on Chalyk et al. 2022 class study; compound-specific stability data not reported
Compound Stability Isomerization Risk Synthetic Reliability

Molecular Weight and Lead-Likeness Balance

At MW 212.63 Da, 3-(3-chlorophenyl)oxetane-3-carboxylic acid occupies a favorable intermediate position within 3-aryl oxetane-3-carboxylic acid series: it is heavier than the unsubstituted phenyl analog (MW 178.18) and the m-fluoro analog (MW 196.18), but substantially lighter than the m-bromo analog (MW 257.08) [1]. This MW placement satisfies the 'lead-like' criteria (MW ≤ 350) while adding only 34.45 Da relative to the minimal phenyl scaffold, preserving room for subsequent property-adjusted molecular growth.

MW lead-likeness
Reported
MW 212.63; +34.5 vs phenyl; −44.5 vs m-Br
Retains lead-like MW with halogen handle for fragment-to-lead growth
Heavier than m-F (196) but lighter than m-Br (257); supports ligand efficiency tracking
Fragment-Based Drug Discovery Lead-Likeness Property-Based Design

3-(3-Chlorophenyl)oxetane-3-carboxylic Acid Application Scenarios


Lipophilicity-Tuned Lead Optimization with Halogen Bonding

When a hit compound containing a 3-phenyloxetane-3-carboxylic acid substructure requires increased lipophilicity to improve membrane permeability without pushing LogP beyond the drug-like threshold, the meta-Cl variant offers a ~0.65 LogP increase while retaining favorable TPSA (46.5 Ų) and introducing a chlorine atom capable of halogen-bond interactions with target proteins. This is directly supported by the LogP and MW evidence in Section 3, Evidence Items 1 and 5 .

Meta vs. Para Positional SAR Studies

In programs where chlorine substitution is known to enhance potency but the optimal ring position is uncertain, procuring both the meta-Cl (CAS 1393531-96-8) and para-Cl (CAS 1393534-20-7) oxetane-3-carboxylic acids enables matched-pair analysis. Despite identical bulk properties (LogP 1.69, MW 212.63), the divergent C–Cl bond vectors provide distinct 3D electrostatic surfaces for probing halogen-bond acceptor preferences in the target binding site. See Section 3, Evidence Item 3 [1].

Fragment-Based Drug Discovery: Balanced Lead-Like Properties

As a fragment-sized building block (MW 212.63, meeting the MW ≤ 250 fragment guideline with a halogen handle), this compound is suitable for fragment growing or merging strategies. Its moderate lipophilicity (LogP 1.69) and predicted acidity (pKa 3.24) ensure adequate aqueous solubility of coupling products while the room-temperature stability of the 3-aryl oxetane class supports reliable long-term storage of screening libraries. These assertions rest on Evidence Items 1, 2, and 4 .

Room-Temperature Amide/Ester Coupling Protocols

The known thermal lability of oxetane-3-carboxylic acids (Chalyk et al. 2022) demands that coupling reactions be conducted at or below room temperature using activating agents compatible with mild conditions (e.g., HATU, EDC/HOBt at 0–25 °C). The 3-(3-chlorophenyl) substituent provides sufficient steric bulk to confer room-temperature storage stability while permitting efficient amide/ester formation without lactone byproduct generation when protocols avoid heating. This application scenario derives from Section 3, Evidence Item 4 [2].

Application
Selection Property
Validation Focus
LogP-tuned lead optimization
Meta-chloro lipophilicity profile
Permeability and ADME assay context
Positional isomer SAR studies
Meta vs. para spatial orientation
3D conformation and binding-pocket fit
Fragment-based discovery
Lead-like MW and stability class
Ligand efficiency and library storage
Room-temperature amide/ester coupling
Thermal stability profile
Isomerization risk during synthesis
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